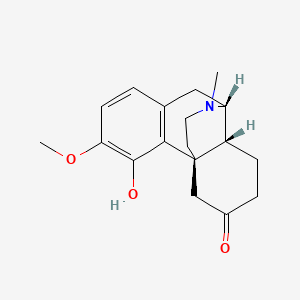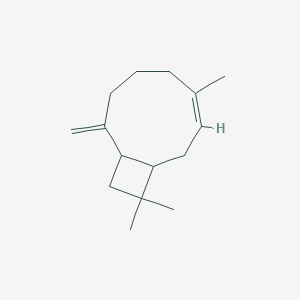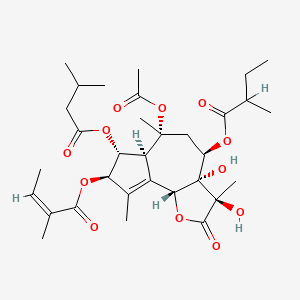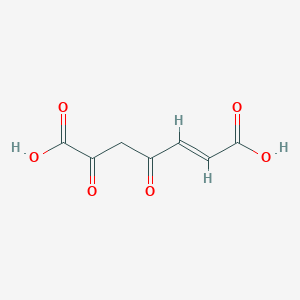
4,6-Dioxohept-2-enedioic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fumarylpyruvic acid is a 4,6-dioxohept-2-enedioic acid that is pyruvic acid substituted at position 3 by a fumaryl group. It is a 4,6-dioxohept-2-enedioic acid and a beta-diketone. It derives from a pyruvic acid. It is a conjugate acid of a 3-fumarylpyruvate(2-).
3-Fumarylpyruvate belongs to the class of organic compounds known as medium-chain keto acids and derivatives. These are keto acids with a 6 to 12 carbon atoms long side chain. 3-Fumarylpyruvate is slightly soluble (in water) and a moderately acidic compound (based on its pKa). 3-Fumarylpyruvate can be biosynthesized from pyruvic acid.
Scientific Research Applications
Enzyme Inhibition and Antibacterial Applications
4,6-Dioxohept-2-enedioic acid shows potential as an enzyme inhibitor, particularly targeting the diaminopimelate pathway in L-lysine biosynthesis. This pathway is significant in the development of selective antibacterial agents or herbicides. Research by Bold et al. (1992) detailed enantioselective syntheses of derivatives related to 4,6-Dioxohept-2-enedioic acid, highlighting its potential in antibacterial applications (Bold et al., 1992).
Inhibitor of Heme Biosynthesis
Studies have identified 4,6-Dioxohept-2-enedioic acid (succinylacetone) as a potent inhibitor of heme biosynthesis. Its effectiveness in inhibiting delta-aminolevulinic acid dehydratase activity and reducing heme concentration in cells is documented in research on murine erythroleukemia (MEL) cells (Ebert et al., 1979). Similarly, Sassa and Kappas (1983) found that succinylacetone significantly inhibited ALA dehydratase activity, providing insights into its role in heme biosynthetic pathway in hereditary tyrosinemia (Sassa & Kappas, 1983).
Impact on Plant Physiology
In plant physiology, 4,6-Dioxohept-2-enedioic acid has been studied for its effects on greening leaves of Hordeum vulgare. Meller and Gassman (1981) demonstrated that this compound causes accumulation of 5-aminolevulinic acid at the expense of chlorophyll, suggesting its role in plant metabolic processes (Meller & Gassman, 1981).
Implications in Hereditary Tyrosinemia
4,6-Dioxohept-2-enedioic acid's role in hereditary tyrosinemia is significant. It's an abnormal metabolite in patients with hereditary tyrosinemia and profoundly affects the heme biosynthetic pathway. Patients with this disease exhibit excess delta-aminolevulinic acid and show symptoms resembling acute intermittent porphyria, as highlighted in the studies by Sassa and Kappas (1983) (Sassa & Kappas, 1983).
properties
Product Name |
4,6-Dioxohept-2-enedioic acid |
|---|---|
Molecular Formula |
C7H6O6 |
Molecular Weight |
186.12 g/mol |
IUPAC Name |
(E)-4,6-dioxohept-2-enedioic acid |
InChI |
InChI=1S/C7H6O6/c8-4(1-2-6(10)11)3-5(9)7(12)13/h1-2H,3H2,(H,10,11)(H,12,13)/b2-1+ |
InChI Key |
AZCFLHZUFANAOR-OWOJBTEDSA-N |
Isomeric SMILES |
C(C(=O)/C=C/C(=O)O)C(=O)C(=O)O |
SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Canonical SMILES |
C(C(=O)C=CC(=O)O)C(=O)C(=O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







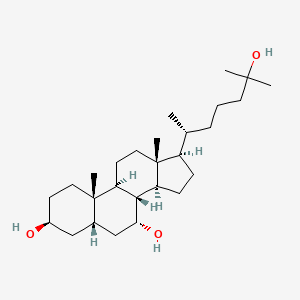
![3-(6-Aminopyridin-3-YL)-N-methyl-N-[(1-methyl-1H-indol-2-YL)methyl]acrylamide](/img/structure/B1240100.png)


